2,3-Diiodo-5-azaindole
Overview
Description
2,3-Diiodo-5-azaindole is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are structurally similar to indoles but contain a nitrogen atom in the pyrrole ring. The presence of iodine atoms at the 2 and 3 positions of the azaindole ring significantly alters its chemical properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diiodo-5-azaindole typically involves the iodination of 5-azaindole. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure consistent product quality and higher yields, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diiodo-5-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like organometallic compounds or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds in solvents like tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized azaindoles, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
2,3-Diiodo-5-azaindole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of kinase inhibitors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Diiodo-5-azaindole involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or proteins, such as kinases. The iodine atoms enhance its binding affinity and specificity towards these targets, leading to the modulation of various cellular pathways. This makes it a valuable compound in drug discovery and development.
Comparison with Similar Compounds
- 2-Iodo-5-azaindole
- 3-Iodo-5-azaindole
- 5-Bromo-2-azaindole
- 5-Chloro-2-azaindole
Comparison: 2,3-Diiodo-5-azaindole is unique due to the presence of two iodine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its mono-iodinated counterparts, it exhibits enhanced reactivity in substitution and coupling reactions. Additionally, the dual iodine substitution may confer higher potency and selectivity in biological assays, making it a more attractive candidate for drug development.
Properties
IUPAC Name |
2,3-diiodo-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2N2/c8-6-4-3-10-2-1-5(4)11-7(6)9/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJSHSCQGXEGCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=C2I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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